![molecular formula C10H9F2N3 B13223258 N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine](/img/structure/B13223258.png)
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with a molecular formula of C10H9F2N3 This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,4-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coupling reaction, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms on the phenyl ring.
Scientific Research Applications
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered gene expression and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:
N-(3,4-Difluorophenyl)-1H-pyrazol-4-amine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine: The position of the amino group on the pyrazole ring is different, potentially leading to different chemical and biological properties.
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine: The position of the fluorine atoms on the phenyl ring is different, which can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antibacterial properties, supported by various studies and experimental data.
Anticancer Activity
This compound has shown promising results in various cancer cell lines. Studies indicate that it exhibits significant antiproliferative effects against several types of cancer cells, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 18 |
HepG2 (liver cancer) | 27 |
EAT (Ehrlich ascites tumor) | 36 |
These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in these cancer cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced inflammation markers in rodent models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response .
Antibacterial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antibacterial activity against various strains of bacteria. The compound's effectiveness was assessed using standard disk diffusion methods, revealing notable inhibition zones against both Gram-positive and Gram-negative bacteria .
Synthesis and Characterization
The synthesis of this compound involves several steps starting from 3,4-difluoroaniline. Characterization techniques such as FTIR, NMR, and LC-MS were employed to confirm the structure and purity of the synthesized compound .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicated a strong interaction with the human GLUT1 transporter, suggesting a potential mechanism for its anticancer activity through metabolic modulation .
Properties
Molecular Formula |
C10H9F2N3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-6-8(5-13-15)14-7-2-3-9(11)10(12)4-7/h2-6,14H,1H3 |
InChI Key |
QHTWFWCOTPTNQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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